molecular formula C17H14N2O4 B2969480 Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate CAS No. 952861-13-1

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate

Cat. No.: B2969480
CAS No.: 952861-13-1
M. Wt: 310.309
InChI Key: ANOWDTSIESQBLY-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOWDTSIESQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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